molecular formula C7H7N3O3 B14697767 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione CAS No. 23640-03-1

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione

Cat. No.: B14697767
CAS No.: 23640-03-1
M. Wt: 181.15 g/mol
InChI Key: RSKUUOKOVOJYNG-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione is a heterocyclic compound that features both imidazole and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of an imidazole derivative with a suitable oxazolidine precursor under controlled conditions. The reaction conditions often include the use of a base to facilitate the cyclization process and may require heating to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or oxazolidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of nucleophiles or electrophiles under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxazolidine ring may also contribute to the compound’s overall bioactivity by stabilizing the molecule or facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-4-ylmethyl)oxazolidine-2,5-dione: This compound is unique due to the presence of both imidazole and oxazolidine rings.

    4-(1H-Imidazol-4-ylmethyl)-2,5-oxazolidinedione: A similar compound with slight structural variations.

    (S)-4-[1-(2,4-dinitro-phenyl)-1H-imidazol-4-ylmethyl]-oxazolidine-2,5-dione: Another related compound with additional functional groups.

Uniqueness

This compound is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

23640-03-1

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H7N3O3/c11-6-5(10-7(12)13-6)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,12)

InChI Key

RSKUUOKOVOJYNG-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CC2C(=O)OC(=O)N2

Origin of Product

United States

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